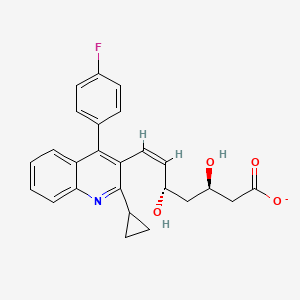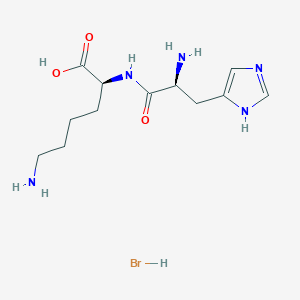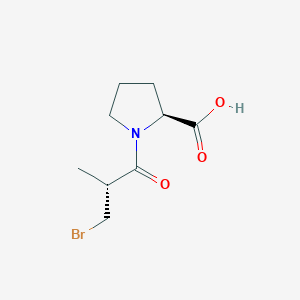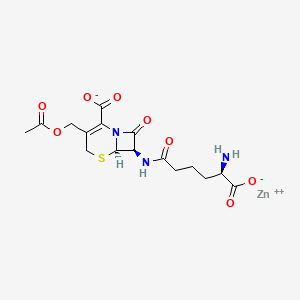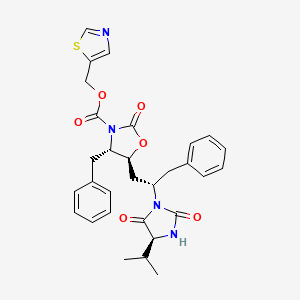
Des(isopropylthiazolyl) Hydantoin-oxazolidinone Ritonavir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Des(isopropylthiazolyl) Hydantoin-oxazolidinone Ritonavir is a chemical compound . It is also known as (4S,5S)-4-Benzyl-5-[(2S)-2-((4S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl)-3-phenylpropyl]-2-oxo-1,3-oxazolidine-3-carboxylate thiazol-5-ylmethyl Ester .
Molecular Structure Analysis
This compound contains a total of 77 bonds, including 45 non-H bonds, 21 multiple bonds, 11 rotatable bonds, 4 double bonds, 17 aromatic bonds, 3 five-membered rings, 2 six-membered rings, 2 (thio-) carbamates (aliphatic), 1 urea (-thio) derivative, 2 imides (-thio), and 1 Thiazole .Physical And Chemical Properties Analysis
This compound has a molecular weight of 576.66 and a molecular formula of C30H32N4O6S . It contains a total of 73 atoms, including 32 Hydrogen atoms, 30 Carbon atoms, 4 Nitrogen atoms, 6 Oxygen atoms, and 1 Sulfur atom .Wissenschaftliche Forschungsanwendungen
Antituberculosis Activity : Oxazolidinone antibiotics, like linezolid, show activity against Mycobacterium tuberculosis. PNU-100480, another oxazolidinone, demonstrates potent bactericidal activity and can improve the efficacy of first-line antituberculosis drugs (Williams et al., 2008).
HIV Protease Inhibitors : The 2-isopropyl thiazolyl group, a key feature in ritonavir, when incorporated into piperazine hydroxyethylamine series, produces novel, highly potent HIV protease inhibitors. These inhibitors also show potent activity against ritonavir-resistant HIV (Chen et al., 1998).
Cytochrome P450 3A4 Inhibition : Desoxyritonavir analogues, like pyridine-substituted desoxyritonavir, demonstrate superior binding affinity and inhibitory potency against cytochrome P450 3A4 compared to ritonavir, emphasizing the importance of molecular flexibility and optimal protein-ligand interactions (Sevrioukova & Poulos, 2013).
Improved Class Safety Profile : Novel oxazolidinones like MRX-I exhibit high activity against Gram-positive pathogens with reduced potential for adverse effects like myelosuppression and monoamine oxidase inhibition, improving the class safety profile (Gordeev & Yuan, 2014).
LpxC Inhibitor Identification : Computational methods have identified oxazolidinone and isoxazoline inhibitors with potent in vitro activity against Gram-negative bacteria, demonstrating the utility of virtual screening in drug discovery (Lee et al., 2018).
Resistance Mechanism and Activity Mode : Oxazolidinones, including linezolid, show activity against a spectrum of Gram-positive bacteria. Their unique mechanism involves inhibiting protein synthesis by binding to the ribosomal 50S subunit. Resistance cases, though rare, have been associated with 23S rRNA alterations (Bozdoğan & Appelbaum, 2004).
Phenylisoxazolines as Antibacterial Agents : Phenylisoxazolines, identified as a novel group of antibacterial agents, show promising in vitro activity and in vivo efficacy comparable to linezolid, highlighting the potential for novel structural modifications in oxazolidinone development (Barbachyn et al., 2003).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1,3-thiazol-5-ylmethyl (4S,5S)-4-benzyl-5-[(2S)-2-[(4S)-2,5-dioxo-4-propan-2-ylimidazolidin-1-yl]-3-phenylpropyl]-2-oxo-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O6S/c1-19(2)26-27(35)33(28(36)32-26)22(13-20-9-5-3-6-10-20)15-25-24(14-21-11-7-4-8-12-21)34(30(38)40-25)29(37)39-17-23-16-31-18-41-23/h3-12,16,18-19,22,24-26H,13-15,17H2,1-2H3,(H,32,36)/t22-,24-,25-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTIJBMKZTVMSG-GKXKVECMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(=O)N1)C(CC2C(N(C(=O)O2)C(=O)OCC3=CN=CS3)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N(C(=O)N1)[C@H](C[C@H]2[C@@H](N(C(=O)O2)C(=O)OCC3=CN=CS3)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010809-43-4 |
Source


|
| Record name | Des(isopropylthiazolyl) hydantoin-oxazolidinone ritonavir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010809434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DES(ISOPROPYLTHIAZOLYL) HYDANTOIN-OXAZOLIDINONE RITONAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3235739H9M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
